4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a benzodioxole ring fused with a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactionsKey reagents often include dimethoxybenzene derivatives and various nitrogen-containing heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or pyrazolopyridine rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Shares the benzodioxole ring but differs in the attached functional groups.
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl): Another benzodioxole derivative with different substituents.
Uniqueness
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of the benzodioxole and pyrazolopyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19N3O5 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,3-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H19N3O5/c1-8-13-9(6-12(21)18-17(13)20(2)19-8)10-5-11(22-3)15-16(14(10)23-4)25-7-24-15/h5,9H,6-7H2,1-4H3,(H,18,21) |
InChI Key |
WVZDEXFBVSSSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C4C(=C3OC)OCO4)OC)C |
Origin of Product |
United States |
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